molecular formula C17H14BrN5O2 B1148139 Bromo-NNC13-8241 CAS No. 106937-64-8

Bromo-NNC13-8241

货号: B1148139
CAS 编号: 106937-64-8
分子量: 400.23
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromo-NNC13-8241 is a specialized chemical tool designed for investigating the central benzodiazepine receptors (BZR) within the GABAA receptor complex. The GABAA-BZR is a heterogeneous pentameric protein critical for major inhibitory neurotransmission in the brain, with specific subunit compositions (e.g., α, β, γ) determining its pharmacological properties . This compound is anticipated to function as a high-affinity radioligand or precursor for radioligands used in single-photon emission computed tomography (SPECT) imaging. Researchers utilize such compounds to study changes in BZR density and conformation in various neurological and psychiatric conditions, including epilepsy, schizophrenia, and neurodegenerative disorders like Alzheimer's disease . As a derivative of the established ligand NNC 13-8241, it is expected to offer enhanced metabolic stability compared to older agents like iomazenil, making it superior for in vivo imaging studies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Research Applications: • SPECT imaging of central benzodiazepine receptors. • Neuropharmacological studies of the GABAA receptor complex. • Investigation of BZR involvement in neurological and psychiatric diseases. Handling and Usage: This compound is to be used by qualified laboratory personnel only. All safety data sheets and handling protocols must be reviewed prior to use.

属性

CAS 编号

106937-64-8

分子式

C17H14BrN5O2

分子量

400.23

纯度

>98%

同义词

3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine

产品来源

United States

Discovery and Initial Characterization of Bromo Nnc13 8241

Structural Derivation and Analog Development

Bromo-NNC13-8241, chemically known as 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl) 7-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo(1,5a)-benzodiazepine, is a direct analogue of the potent benzodiazepine (B76468) receptor partial agonist, NNC 13-8241. nih.govresearchgate.net The parent compound, NNC 13-8241, was identified as a promising candidate for single-photon emission computed tomography (SPECT) after being labeled with iodine-123. nih.govresearchgate.net Its bromo-analogue, also referred to as NNC 13-8199, was synthesized to serve as a precursor for developing radioligands for positron emission tomography (PET). nih.govresearchgate.net Both NNC 13-8241 and its bromo-analogue NNC 13-8199 are structurally closely related agonists that bind with high, subnanomolar affinity and selectivity to benzodiazepine receptors. nih.govresearchgate.netki.sescielo.br

The introduction of a bromine atom into the NNC 13-8241 structure to create this compound (NNC 13-8199) is a strategic chemical modification essential for its function as a radioligand precursor. nih.gov Halogens like bromine serve as effective leaving groups in nucleophilic substitution reactions, which are fundamental for introducing positron-emitting radionuclides. nih.gov

Specifically, the bromo-substituent provides a chemically reactive site for radiobromination to create tracers like [⁷⁶Br]NNC 13-8199. nih.govnih.gov Furthermore, this bromo-derivative can be converted into other precursors, such as a trimethyltin (B158744) derivative. This tin-based precursor is then used in electrophilic substitution reactions to introduce radiohalogens like bromine-76 (B1195326) or iodine-123. nih.govresearchgate.net For instance, [⁷⁶Br]NNC 13-8199 was successfully prepared from its trimethyltin precursor using the chloramine-T method. nih.gov This strategic placement of a bromine atom is a key step in enabling the synthesis of high-affinity radioligands suitable for advanced neuroimaging with PET. nih.govnih.gov

Design Principles for Benzodiazepine Receptor Radioligands

The design of effective radioligands for benzodiazepine receptors (BzR), which are part of the GABA-A receptor complex, hinges on specific structural features that govern binding affinity and selectivity. The general pharmacophore for high-affinity benzodiazepine ligands requires an aromatic ring and a coplanar proton-accepting group at a precise distance. researchgate.net The presence of an additional, out-of-plane aromatic or heterocyclic ring often enhances this affinity. researchgate.net

In the case of the NNC 13-8241 series, the core is an imidazobenzodiazepine structure. scielo.br The affinity and efficacy of these molecules are modulated by the substituents. A key innovation in NNC 13-8241 and its analogues was the replacement of the ester group found in earlier ligands like flumazenil (B1672878) with a 5-cyclopropyl-1,2,4-oxadiazolyl group at the 3'-position. scielo.br This modification was found to maintain, and in some cases enhance, the binding affinity for the benzodiazepine site while conferring other desirable properties. scielo.brscielo.br The resulting compounds, including NNC 13-8199, act as partial agonists and demonstrate high selectivity for benzodiazepine receptors. nih.govresearchgate.net

Table 1: In Vitro Binding Affinities of Related Benzodiazepine Receptor Ligands This table presents data for related compounds to provide context for the affinity of the NNC 13-8241 series.

CompoundReceptor SourceAffinity (Ki, nM)Reference Radioligand
DiazepamRat Cortical Membrane1.53[³H]-Flumazenil
FlumazenilRat Cortical Membrane1.35 (Kd)[³H]-Flumazenil
Compound A (Oxadiazolo[a,2,3]-pyrimidine derivative)Rat Cortical Membrane1.9[³H]-Flumazenil
Ro5-4864TSPO6.0N/A

Source: Data compiled from studies on benzodiazepine receptor binding assays. nih.govmdpi.comresearchgate.net

A crucial factor in the design of radioligands for PET and SPECT imaging is metabolic stability. nih.gov The radioligand must remain intact in the body for a sufficient duration to reach its target in the brain and generate a clear imaging signal. nih.gov If the compound is rapidly metabolized, the resulting radiometabolites can interfere with the signal, particularly if they also cross the blood-brain barrier. nih.gov

One of the primary advantages of the NNC 13-8241 chemical scaffold is its enhanced metabolic stability. nih.govresearchgate.net Earlier benzodiazepine ligands, such as flumazenil and iomazenil, contain an ester group which is susceptible to rapid hydrolysis by esterase enzymes in the blood. scielo.br The strategic replacement of this ester group with a 3'-oxadiazolyl moiety in NNC 13-8241 and this compound (NNC 13-8199) creates a molecule that is significantly less vulnerable to this metabolic breakdown. nih.govscielo.br Studies in monkeys have confirmed this, showing that more than 98% of the radioactivity in plasma remained as the unchanged [⁷⁶Br]NNC 13-8199 radioligand 40 minutes after injection. nih.gov This slow metabolism is highly advantageous for quantitative PET studies. nih.govki.se

Radiochemistry and Radiolabeling Methodologies of Bromo Nnc13 8241 and Its Radioconjugates

Precursor Synthesis for Radiosyntheses

The successful synthesis of radiolabeled molecules is critically dependent on the availability of high-purity precursors. These precursors are specifically designed to facilitate the introduction of a radionuclide in the final step of the synthesis.

Synthesis of Bromo-NNC13-8241 as a Radiolabeling Precursor

This compound, chemically known as 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, serves as a key starting material and precursor for radiolabeling. nih.govchemicalbook.com This compound is a benzodiazepine (B76468) derivative and is also known by the non-proprietary name Phenazepam. chemicalbook.com It is commercially available from various suppliers for research purposes, often listed as a precursor for the SPECT tracer [¹²³I]NNC13-8241. nard.co.jppharmasynth.eupharmasynth.eu

The general synthesis of 1,4-benzodiazepine (B1214927) cores, such as that in this compound, typically involves multi-step chemical reactions. These routes often begin with the formation of the core benzodiazepine structure through cyclization reactions, followed by the introduction of specific functional groups. For this compound, this involves the specific bromination at the 7-position of the benzodiazepine ring.

Preparation of Trimethyltin (B158744) Precursors for Radioiodination

For radioiodination via electrophilic substitution, a common and highly efficient strategy is the use of an organometallic precursor, typically a trialkyltin derivative. The trimethyltin precursor, Me₃Sn-NNC13-8241, is synthesized to enable the subsequent introduction of radioactive iodine isotopes. pharmasynth.eunih.gov

This precursor is prepared from this compound through a palladium-catalyzed stannylation reaction. In this reaction, the aryl bromide (this compound) is reacted with a tin reagent, such as hexamethylditin (Me₃Sn-SnMe₃), in the presence of a palladium catalyst. This process, known as an iododestannylation reaction, replaces the bromine atom on the aromatic ring with a trimethylstannyl (-Sn(CH₃)₃) group, yielding the desired trimethyltin precursor ready for radioiodination. nih.gov This precursor is also commercially available. nard.co.jppharmasynth.eu

Radiosynthesis of Labeled Derivatives

With the appropriate precursors in hand, various radiolabeled derivatives of NNC13-8241 and its analogues can be synthesized for use in nuclear imaging studies.

Radioiodination with Iodine-123 (e.g., Chloramine-T method)

[¹²³I]NNC13-8241 is a radioligand developed for SPECT imaging of benzodiazepine receptor binding. nih.govnih.gov It is synthesized from the corresponding trimethyltin precursor (Me₃Sn-NNC13-8241) via an oxidative radioiododestannylation reaction. nih.gov The most commonly employed method for this transformation is the Chloramine-T method. nih.govresearchgate.net

In this procedure, the trimethyltin precursor is reacted with no-carrier-added Sodium [¹²³I]Iodide in the presence of a mild oxidizing agent, Chloramine-T. nih.gov The oxidizing agent facilitates the electrophilic substitution of the trimethyltin group with the radioactive Iodine-123 atom. The resulting [¹²³I]NNC13-8241 is then purified, typically using high-performance liquid chromatography (HPLC). researchgate.net This method has been shown to produce [¹²³I]NNC13-8241 with good yields and high purity. nih.gov A similar procedure using Iodine-125 (B85253) has also been reported. nih.gov

Radiosynthesis ParameterValue
Product [¹²³I]NNC13-8241
Precursor Trimethyltin-NNC13-8241
Radionuclide Iodine-123
Method Chloramine-T
Radiochemical Yield 40-50% nih.gov
Radiochemical Purity >98% nih.gov

Radiosynthesis with Bromine-76 (B1195326) for Positron Emission Tomography

For PET imaging, analogues of NNC13-8241 have been labeled with the positron-emitting radionuclide Bromine-76 (T₁/₂ = 16.2 h). Research has focused on a bromo-analogue of NNC13-8241, identified as NNC 13-8199. nih.govresearchgate.net This compound, which binds with high affinity to benzodiazepine receptors, was labeled to produce [⁷⁶Br]NNC 13-8199. nih.govresearchgate.net

The radiosynthesis of [⁷⁶Br]NNC 13-8199 was achieved using a method analogous to the radioiodination of NNC13-8241. It was prepared from its corresponding trimethyltin precursor using the Chloramine-T method, where [⁷⁶Br]bromide is used as the source of the radionuclide. nih.govresearchgate.net This PET radioligand has shown potential for use in human studies due to its metabolic stability. nih.govresearchgate.net

Radiosynthesis with Carbon-11 (B1219553) (e.g., N-alkylation with [¹¹C]methyl iodide)

Carbon-11 (T₁/₂ = 20.4 min) is a widely used positron emitter for PET radiotracer development. Labeling with Carbon-11 was also performed on the analogue NNC 13-8199. nih.govresearchgate.net The synthesis of [¹¹C]NNC 13-8199 was accomplished via N-alkylation of a suitable precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govresearchgate.net

This synthetic strategy requires a desmethyl precursor, where the methyl group on the amide nitrogen of NNC 13-8199 is absent. This precursor is then reacted with cyclotron-produced [¹¹C]methyl iodide, a highly reactive methylating agent. nih.govresearchgate.netresearchgate.net The ¹¹C-methyl group is thereby attached to the nitrogen atom, yielding the final radiotracer, [¹¹C]NNC 13-8199, after purification. nih.govresearchgate.net The synthesis is typically automated in a synthesis module. escholarship.orgresearchgate.net

Quality Control and Analytical Techniques

The final preparation of a radiopharmaceutical must undergo rigorous quality control (QC) immediately after synthesis to ensure its suitability for imaging applications. d-nb.info This process verifies the identity, purity, and specific activity of the radiolabeled conjugate, confirming that it meets the stringent requirements for clinical or preclinical use. For radioconjugates of this compound, such as [¹²³I]NNC 13-8241, quality control focuses on separating the desired product from precursors, by-products, and unincorporated radionuclides.

Determination of Radiochemical Purity and Identity

Radiochemical purity (RCP) is a critical quality attribute, defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. d-nb.info The primary methods for determining the RCP and confirming the chemical identity of radiolabeled NNC13-8241 are chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. A radio-HPLC system, which combines a standard HPLC with a radioactivity detector, allows for the separation and quantification of all radioactive species in the sample. In the analysis of [¹²³I]NNC 13-8241, the system separates the final radiolabeled product from the bromo-precursor (this compound) and potential impurities like free radioiodide. scispace.comnih.gov The identity of the radiolabeled compound is unequivocally confirmed by comparing the retention time of the main radioactive peak with that of an authenticated, non-radioactive reference standard of NNC13-8241 in a process known as co-elution. nih.gov For some compounds developed with similar methods, radiochemical purity consistently exceeds 98%. nih.gov

Thin-Layer Chromatography (TLC) is another widely used method for the quality control of radiopharmaceuticals due to its speed and simplicity. d-nb.info For radioiodinated compounds, TLC systems can effectively separate the labeled product from unbound radioiodide, a common radiochemical impurity. d-nb.inforesearchgate.net By spotting the sample on a TLC plate and developing it with a suitable mobile phase, the different radioactive components migrate to distinct positions (Rf values), allowing for their quantification with a radioactivity scanner. researchgate.net

The table below summarizes the key analytical tests performed to assure the purity and identity of the radioconjugate.

Analytical MethodParameter MeasuredPurposeAcceptance Criteria (Typical)
Radio-HPLCRadiochemical PurityTo quantify the percentage of radioactivity corresponding to the desired radioconjugate versus radiochemical impurities.≥ 95%
Radio-HPLC (Co-elution)Chemical IdentityTo confirm that the main radioactive peak corresponds to the correct chemical structure by matching its retention time with a reference standard.Retention time of the radioactive peak matches that of the reference standard.
Radio-TLCRadiochemical PurityTo provide a rapid check for specific impurities, particularly free radioiodide (e.g., [¹²³I]I⁻).Rf value of the product is distinct from impurities; purity typically ≥ 95%.

Optimization of Radiochemical Yields and Specific Activity

The efficiency of the radiolabeling process is assessed by two key parameters: radiochemical yield and specific activity. Both must be optimized to ensure a reliable and effective synthesis of the radiotracer.

Radiochemical Yield refers to the percentage of the starting radionuclide that is successfully incorporated into the final, purified radiopharmaceutical. The synthesis of [¹²³I]NNC 13-8241 from its bromo-precursor likely involves an iodine-for-bromine exchange reaction. researchgate.net The optimization of this reaction is multifactorial, aiming to maximize the yield by carefully controlling various parameters. Key factors include the concentration of the precursor, the amount of radioactivity used, reaction temperature, reaction time, and the pH of the reaction mixture. For a related bromo-analogue, NNC 13-8199, total radiochemical yields of its radioiodinated forms were systematically optimized. researchgate.net

Specific Activity (Aₛ) is defined as the amount of radioactivity per unit mass of the compound, often expressed in units like gigabecquerels per micromole (GBq/µmol) or microcuries per milligram (µCi/mg). researchgate.netnih.gov High specific activity is crucial for receptor imaging agents. It allows for the administration of a sufficiently high level of radioactivity to achieve a clear imaging signal while keeping the injected mass of the compound low enough to avoid eliciting any pharmacological response or causing saturation of the target receptors. nih.gov

Optimization of specific activity primarily involves minimizing the presence of the non-radioactive ("carrier" or "cold") version of the compound in the final product. nih.gov This is achieved by using a precursor with high chemical purity, employing high-purity radionuclides, and ensuring that the HPLC purification process effectively separates the radiolabeled product from the unlabeled precursor. nih.gov For a bromo-analogue of NNC 13-8241, a specific activity of 206 µCi/mg was achieved through careful radiolabeling procedures. researchgate.net In the development of other advanced radioligands, specific radioactivities of ≥ 56 GBq/μmol have been reported. nih.gov

The table below outlines the factors that are commonly adjusted to optimize the synthesis.

ParameterInfluence on Radiochemical YieldInfluence on Specific Activity
Precursor ConcentrationIncreasing concentration can improve yield up to a certain point by favoring reaction kinetics.Lowering the amount of precursor relative to the radionuclide is critical to achieving high specific activity.
Reaction TemperatureHigher temperatures generally increase the reaction rate, but can also lead to degradation of the precursor or product if too high.Temperature can affect the stability of the final product, but has less direct impact on specific activity than precursor amount.
Reaction TimeMust be long enough to allow for maximum incorporation of the radionuclide, but short enough to prevent product degradation and minimize radioactive decay.Indirectly related; optimal time ensures maximum formation of the desired product to be separated from the carrier.
Purification Efficiency (HPLC)Affects the final isolated yield after purification losses are accounted for.Crucial for separating the "hot" radiolabeled compound from the "cold" unlabeled precursor, thereby maximizing specific activity.

Pharmacological Characterization of Bromo Nnc13 8241 at Benzodiazepine Receptors

Receptor Binding Affinity and Selectivity Profiling

The initial characterization of any potential receptor ligand involves a thorough assessment of its binding affinity and selectivity. These parameters are crucial in determining the compound's potency and its specificity for the intended target.

The dissociation constant (Kd) is a fundamental measure of the affinity between a ligand and its receptor. It represents the concentration of a ligand at which half of the receptor population is occupied. While specific Kd values for Bromo-NNC13-8241 are not extensively detailed in the public domain, its bromo-analogue, NNC13-8199, provides an indication of the high affinity typical for this class of compounds. researchgate.net The radiolabeled form, [¹²⁵I]NNC13-8241, has been effectively used in binding studies, indicating a strong and specific interaction with benzodiazepine (B76468) receptors. researchgate.net

Compounds with subnanomolar binding affinity (Kd < 1 nM) are considered to be highly potent. The high uptake of [¹²⁵I]NNC13-8241 in brain regions known to have a high density of BZD receptors, such as the occipital and frontal cortex, strongly suggests a high binding affinity. researchgate.net This characteristic is essential for its utility as a radioligand for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT), where a high signal-to-noise ratio is required.

Agonist/Antagonist Pharmacodynamics

Beyond simple binding, understanding the functional consequence of a ligand's interaction with its receptor is paramount. This involves characterizing the ligand as an agonist, antagonist, or inverse agonist, and understanding its interaction with other known ligands.

A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. abdn.ac.ukpharmacologyeducation.orgpharmacologycanada.org While the specific characterization of this compound as a partial agonist is not explicitly stated in the available literature, its development as a radioligand for imaging suggests it is likely to have properties that allow for stable and detectable binding without inducing the full physiological effects of a classic benzodiazepine agonist. Such characteristics are often found in partial agonists. abdn.ac.ukpharmacologyeducation.org

Competitive binding studies are employed to determine if a novel ligand binds to the same site as known compounds. Flumazenil (B1672878) is a well-known BZD receptor antagonist, while Ro 15-4513 is a partial inverse agonist. wikipedia.orgnih.govwikipedia.org Studies have shown that the binding of [¹²³I]NNC13-8241 in the brain can be displaced by flumazenil. researchgate.net In SPECT examinations using a Cynomolgus monkey, the administration of flumazenil reduced the radioactivity from [¹²³I]NNC13-8241 in the occipital and frontal cortex to the level of a central region that includes the pons, which has a low density of BZD receptors. researchgate.net This demonstrates that this compound binds to the classical benzodiazepine binding site on the GABAA receptor. wikipedia.orgmdpi.com

Interactive Data Table: Competitive Binding of this compound

Compound Receptor Target Interaction with this compound
This compoundBenzodiazepine ReceptorLigand of Interest
FlumazenilBenzodiazepine Receptor AntagonistDisplaces this compound from binding sites. researchgate.net
Ro 15-4513Benzodiazepine Receptor Partial Inverse AgonistBinds to the same class of receptors. nih.govtocris.com

Regional Binding Heterogeneity Assessment

The distribution of receptors within the brain is not uniform, and understanding this heterogeneity is key to deciphering the specific roles of different brain regions. nih.gov this compound, in its radiolabeled form, has been a valuable tool for assessing this regional binding.

In vivo studies in rats using [¹²⁵I]NNC13-8241 demonstrated a high uptake of radioactivity in brain regions known for their high density of BZD receptors, such as the occipital and frontal cortex. researchgate.net Similarly, SPECT imaging in a Cynomolgus monkey with [¹²³I]NNC13-8241 showed high radioactivity uptake in these same cortical areas. researchgate.net

Furthermore, studies in humans have utilized [¹²³I]NNC13-8241 to investigate alterations in BZD receptor binding in pathological states. For instance, in patients with generalized anxiety disorder, a significant decrease in the binding of [¹²³I]NNC13-8241 was observed in the left temporal pole when compared to healthy controls. nih.gov This finding highlights the sensitivity of this radioligand in detecting regional changes in receptor density or affinity associated with neuropsychiatric conditions. However, it is also noted that this compound is a non-subtype-selective ligand, meaning it binds to various subtypes of the benzodiazepine receptor. researchgate.net

Interactive Data Table: Regional Brain Uptake of [¹²³I]NNC13-8241

Brain Region Relative Receptor Density Observed Uptake of [¹²³I]NNC13-8241
Occipital CortexHighHigh researchgate.net
Frontal CortexHighHigh researchgate.net
Temporal PoleModerate-HighDecreased binding observed in generalized anxiety disorder. nih.gov
PonsLowUsed as a reference region for non-specific binding. researchgate.net

Differentiation between Diazepam-Sensitive and Diazepam-Insensitive Binding Sites

The interaction of ligands with benzodiazepine receptors is complex, owing to the existence of multiple receptor subtypes. These subtypes are broadly categorized into diazepam-sensitive and diazepam-insensitive sites, a distinction primarily determined by the specific alpha (α) subunit present in the GABA-A receptor complex. Receptors containing α1, α2, α3, or α5 subunits are sensitive to classical benzodiazepines like diazepam, while those with α4 or α6 subunits are not and are thus termed diazepam-insensitive.

Research on the bromo-analogue of NNC 13-8241, known as NNC 13-8199, has shed light on its binding affinity. One study demonstrated that NNC 13-8199 inhibits the binding of [3H]flunitrazepam, a classic benzodiazepine site radioligand, to bovine cortex membranes with a high affinity. researchgate.net The reported half-maximal inhibitory concentration (IC50) provides a quantitative measure of this interaction.

Inhibition of [3H]flunitrazepam Binding by NNC 13-8199
CompoundIC50 (nM)Reference Tissue
NNC 13-81991.5Bovine Cortex Membranes
Diazepam11.2Bovine Cortex Membranes

While these findings indicate a potent interaction with benzodiazepine binding sites, specific data differentiating the binding of this compound or its direct analogues to diazepam-sensitive versus diazepam-insensitive receptor subtypes is not extensively detailed in the available scientific literature. The high affinity for the [3H]flunitrazepam binding site, which is a marker for diazepam-sensitive sites, suggests a significant interaction with this receptor population. However, without direct competitive binding studies against ligands specific for diazepam-insensitive sites, a complete characterization remains to be fully elucidated.

Distribution Profile in Different Brain Regions (e.g., cortical, temporal, occipital areas)

The regional distribution of a ligand in the brain provides crucial information about its potential sites of action and its utility as an imaging agent. Studies utilizing radiolabeled analogues of this compound have consistently demonstrated a distinct distribution pattern within the brain, characterized by high uptake in specific cortical areas.

Positron Emission Tomography (PET) studies in monkeys using a radiolabeled version of the bromo-analogue NNC 13-8199 have revealed a significant accumulation of the tracer in the occipital and temporal cortex. researchgate.net This pattern of distribution aligns with the known high density of benzodiazepine receptors in these brain regions.

Similarly, in vivo binding studies in rats with the iodine-125 (B85253) labeled analogue, [125I]NNC 13-8241, also showed a high uptake of radioactivity in the occipital and frontal cortex. researchgate.net These findings are consistent across different species and imaging modalities, reinforcing the specific targeting of benzodiazepine-rich areas by this class of compounds.

Regional Brain Uptake of NNC 13-8241 Analogues
Brain RegionObserved Uptake (Qualitative)SpeciesAnalogue
Occipital CortexHighMonkey, Rat[76Br]NNC 13-8199, [125I]NNC 13-8241
Temporal CortexHighMonkey[76Br]NNC 13-8199
Frontal CortexHighRat[125I]NNC 13-8241

This distribution profile underscores the potential of this compound and its analogues as tools for investigating the status of benzodiazepine receptors in various neurological and psychiatric conditions where these cortical regions are implicated.

In Vitro and in Vivo Receptor Binding and Distribution Studies

In Vitro Receptor Binding and Autoradiography

In vitro studies are fundamental to characterizing a compound's interaction with its biological target. These experiments are typically conducted on isolated tissues or cells.

Information is unavailable on the specific techniques used to assess the binding of Bromo-NNC13-8241 to its target receptors in homogenized tissues, such as those from the rat brain. Such assays are crucial for determining the affinity (Kd) and density (Bmax) of binding sites.

There are no published autoradiography studies detailing the anatomical distribution and density of receptors that bind to this compound in brain tissue sections. This technique provides a visual map of where the compound binds within different brain regions.

In Vivo Pharmacokinetics and Biodistribution in Preclinical Models

In vivo studies investigate the behavior of a compound within a living organism, providing critical information on its potential as a therapeutic or imaging agent.

No data has been published regarding the administration of this compound to non-human primates. These studies are vital for understanding a compound's ability to cross the blood-brain barrier and its kinetics within the primate brain, often assessed using techniques like Positron Emission Tomography (PET).

Details on how this compound distributes across different regions of the brain in animal models and the speed at which it is taken up and cleared are not available in the public domain.

There is no information regarding the metabolic fate of this compound in preclinical models. Analysis of plasma samples is essential to determine the rate at which the parent compound is broken down into metabolites, which affects its efficacy and duration of action.

Without access to proprietary research or future publications, a detailed scientific profile of "this compound" cannot be constructed.

Imaging Modalities in Preclinical Research

Application of Single-Photon Emission Computed Tomography (SPECT)

This compound serves as a precursor for the synthesis of the SPECT radioligand [¹²³I]NNC13-8241, a tool developed for the visualization of benzodiazepine (B76468) (BZ) receptor binding in the brain. pharmasynth.eupharmasynth.eu The development of [¹²³I]NNC13-8241 has provided a metabolically stable ligand for SPECT studies in both animal models and humans. researchgate.netnih.govresearchgate.net

The radiolabeling process involves preparing [¹²³I]NNC13-8241 from a trimethyltin (B158744) precursor using the chloramine-T method, which results in a radiochemical purity higher than 98%. nih.gov Initial preclinical evaluations were conducted using an iodine-125 (B85253) labeled version, [¹²⁵I]NNC13-8241, in rats. researchgate.netnih.gov In vitro and in vivo binding studies with [¹²⁵I]NNC13-8241 in rats revealed a high uptake of radioactivity in brain regions known for their high density of BZ receptors, such as the occipital and frontal cortex. nih.gov

Subsequent SPECT examinations using [¹²³I]NNC13-8241 were performed in a Cynomolgus monkey. nih.gov These studies confirmed a high uptake of radioactivity in the occipital and frontal cortex. nih.gov The specificity of the binding to BZ receptors was demonstrated through a displacement study; following the administration of flumazenil (B1672878), a known BZ receptor antagonist, the radioactivity in these cortical regions was reduced to the level observed in the pons, a region with lower receptor density. nih.gov A key advantage of this radioligand is its metabolic stability; approximately 80% of the radioactivity in monkey plasma represented the unchanged parent compound four hours after injection. nih.gov This stability is superior to many previously developed radioligands for imaging BZ receptors. nih.gov

The utility of [¹²³I]NNC13-8241 has been extended to human research. It has been used in SPECT studies to investigate cerebral benzodiazepine receptor binding and distribution in patients with generalized anxiety disorder (GAD). psychiatrist.comnih.gov In a study involving 10 drug-naive female patients with GAD and 10 healthy controls, SPECT with [¹²³I]NNC13-8241 revealed that the binding of the radioligand was significantly decreased in the left temporal pole of patients with GAD compared to the control group. nih.gov

Table 1: Summary of Preclinical and Clinical SPECT Studies with [¹²³I]NNC13-8241

Study TypeSubjectKey FindingsReference(s)
In Vitro / In Vivo Binding RatHigh uptake of [¹²⁵I]NNC13-8241 in BZ-rich regions (occipital and frontal cortex). nih.gov
SPECT Imaging Cynomolgus MonkeyHigh uptake of [¹²³I]NNC13-8241 in occipital and frontal cortex; binding displaced by flumazenil. nih.gov
Metabolism Study Cynomolgus MonkeyHigh metabolic stability; ~80% of radioligand remained unchanged in plasma after 4 hours. nih.gov
SPECT Imaging Human (GAD Patients)Significantly decreased benzodiazepine receptor binding in the left temporal pole compared to healthy controls. psychiatrist.comnih.gov

Application of Positron Emission Tomography (PET)

While this compound is primarily a precursor for a SPECT tracer, a closely related bromo-analogue, NNC 13-8199, has been successfully labeled for use in Positron Emission Tomography (PET). researchgate.netnih.govki.se NNC 13-8199 is a partial agonist that binds with high selectivity and subnanomolar affinity to benzodiazepine receptors. researchgate.netnih.gov For PET studies, it has been labeled with both bromine-76 (B1195326) ([⁷⁶Br]NNC 13-8199) and carbon-11 (B1219553) ([¹¹C]NNC 13-8199). researchgate.netnih.gov

PET examinations with both [⁷⁶Br]NNC 13-8199 and [¹¹C]NNC 13-8199 in monkeys demonstrated a high uptake of radioactivity in cortical areas rich in benzodiazepine receptors, including the occipital, temporal, and frontal cortex. researchgate.netnih.govki.se In the study utilizing [⁷⁶Br]NNC 13-8199, the uptake of the tracer in the monkey brain continued to increase until a displacement agent, flumazenil, was administered at 215 minutes post-injection. researchgate.netnih.gov For both radioligands, the radioactivity in the cortical regions was significantly reduced after the administration of flumazenil, confirming the specific and reversible binding to central BZ receptors. researchgate.netnih.govki.se

A significant finding from these studies was the exceptional metabolic stability of the radioligands. ki.se More than 98% of the radioactivity measured in monkey plasma 40 minutes after injection of [⁷⁶Br]NNC 13-8199 represented the unchanged parent compound. researchgate.netnih.gov This low rate of metabolism is a considerable advantage for quantitative PET modeling and indicates that NNC 13-8199 is metabolically much more stable than other PET radioligands developed for imaging benzodiazepine receptors in the primate brain. researchgate.netnih.gov These characteristics suggest that [⁷⁶Br]NNC 13-8199 has strong potential as a radioligand for human PET studies, particularly for quantitative models where a slow rate of metabolism is beneficial. nih.govki.se

Table 2: Summary of Preclinical PET Studies with NNC 13-8199 Analogues

RadioligandSubjectKey FindingsReference(s)
[⁷⁶Br]NNC 13-8199 MonkeyHigh uptake in occipital, temporal, and frontal cortex; brain uptake increased up to 215 min post-injection; binding displaced by flumazenil. researchgate.netnih.gov
[¹¹C]NNC 13-8199 MonkeyHigh uptake in occipital, temporal, and frontal cortex; binding displaced by flumazenil. researchgate.netnih.gov
[⁷⁶Br]NNC 13-8199 MonkeyHigh metabolic stability; >98% of radioligand remained unchanged in plasma after 40 minutes. researchgate.netnih.gov

Applications As a Research Tool in Neuroimaging and Neuropharmacology

Mapping Benzodiazepine (B76468) Receptor Distribution in Preclinical Brains

One of the primary applications of these radioligands is the detailed mapping of benzodiazepine receptor distribution in the brains of animal models. Preclinical studies, primarily in rats and non-human primates, have demonstrated the efficacy of these compounds in visualizing the density and location of these receptors. stanford.edu For instance, SPECT examinations with [¹²³I]NNC 13-8241 in Cynomolgus monkeys have shown a high uptake of radioactivity in brain regions known to have a high density of benzodiazepine receptors, such as the occipital and frontal cortex. stanford.edu Similarly, PET studies in monkeys using the bromo-analogue of NNC 13-8241 also indicated a high uptake of radioactivity in the occipital, temporal, and frontal cortex. nactem.ac.uk

While precise Bmax (maximum receptor density) and BPnd (binding potential) values for Bromo-NNC13-8241 are not extensively detailed in the available literature, the regional uptake patterns provide a qualitative and semi-quantitative measure of receptor distribution. The intensity of the radioligand signal in different brain areas correlates with the density of benzodiazepine receptors.

Relative Distribution of Benzodiazepine Receptors in Preclinical Models

Brain Region Relative Receptor Density Imaging Modality Animal Model
Occipital Cortex High SPECT/PET Monkey, Rat
Frontal Cortex High SPECT/PET Monkey, Rat
Temporal Cortex High PET Monkey

This table is a representation of qualitative findings from preclinical imaging studies and does not represent specific quantitative Bmax or BPnd values.

A key aspect of neuropharmacological research is understanding how therapeutic drugs interact with their targets in the brain. This compound analogues are instrumental in receptor occupancy studies. In these experiments, the displacement of the radioligand from the benzodiazepine receptors by a non-labeled drug is measured. A significant reduction in the radiotracer signal after the administration of another compound indicates that the new compound is binding to the same receptor. This has been demonstrated in studies where the administration of flumazenil (B1672878), a known benzodiazepine receptor antagonist, markedly reduced the radioactivity in the cortical brain regions that had previously shown high uptake of the radioligand. stanford.edunactem.ac.uk This method is crucial for determining the in vivo potency of new drug candidates and for understanding their pharmacokinetic and pharmacodynamic relationships.

Investigation of Neurobiological Processes

Beyond static receptor mapping, this compound and its related compounds serve as tools to investigate dynamic neurobiological processes involving the GABA-A receptor system.

The GABAergic system is not static; the number and sensitivity of GABA-A receptors can change in response to various physiological and pathological conditions, a phenomenon known as receptor plasticity. While direct studies utilizing this compound to track receptor plasticity are not extensively documented, the ability to quantitatively image receptor density provides a powerful method to assess such changes over time. For example, animal models of anxiety or epilepsy, conditions thought to involve alterations in GABAergic function, could be studied using these radioligands to monitor changes in benzodiazepine receptor availability in response to disease progression or therapeutic intervention. The high metabolic stability of these ligands is particularly advantageous for such longitudinal studies. stanford.edunactem.ac.uk

The favorable characteristics of this compound analogues make them highly useful in animal models for mechanistic research. Their high affinity and selectivity for the benzodiazepine receptor allow for precise investigation of the role of this receptor system in various behaviors and disease states. Furthermore, the metabolic stability of these compounds is a significant advantage. stanford.edu For example, studies have shown that four hours after injection in monkeys, about 80% of the radioactivity in plasma represented the unchanged radioligand. stanford.edu This stability simplifies the interpretation of imaging data, as the signal is less likely to be confounded by radioactive metabolites that may have different binding characteristics.

Methodological Contributions to Radioligand Imaging

The development of this compound and its radiolabeled forms has made a notable contribution to the field of radioligand imaging. The primary contribution is the creation of metabolically stable ligands for both SPECT and PET. stanford.edunactem.ac.uk In the past, a significant challenge in developing radioligands for benzodiazepine receptors was their rapid metabolism in vivo, which complicated quantitative analysis. The high metabolic stability of NNC 13-8241 and its bromo-analogue, NNC 13-8199, represents a substantial improvement, allowing for more accurate and reliable imaging of the benzodiazepine receptors in the primate brain. stanford.edunactem.ac.uk This advancement has the potential to enhance human PET studies where slow metabolism is a desirable feature for certain modeling approaches. nactem.ac.uk

Advancements in Image Quantification and Kinetic Modeling Approaches

The development of metabolically stable radioligands like [¹²³I]NNC13-8241 and [⁷⁶Br]NNC 13-8199 has supported the application of sophisticated image quantification and kinetic modeling techniques, aiming to provide more accurate and reliable measures of benzodiazepine receptor density and affinity. The low rate of metabolism of these compounds is particularly advantageous for quantitative models that rely on the accurate measurement of the arterial input function or the use of reference regions. nih.gov

While specific kinetic models developed exclusively for these compounds are not extensively detailed in the literature, their properties are well-suited for established and advanced modeling approaches in neuroreceptor imaging. Kinetic modeling in PET and SPECT aims to describe the time course of a radiotracer in tissue, allowing for the estimation of key physiological parameters such as receptor density (Bmax) and ligand affinity (Kd). upenn.eduyoutube.com

Key Modeling Concepts Applicable to Stable Benzodiazepine Receptor Ligands:

Compartmental Models: These models, such as the one- and two-tissue compartment models, are frequently used to describe the kinetics of radiotracers in the brain. researchgate.net The metabolic stability of [¹²³I]NNC13-8241 and [⁷⁶Br]NNC 13-8199 simplifies the assumptions of these models, as the contribution of radiometabolites to the tissue signal is minimal.

Reference Region Models: For tracers where a suitable brain region devoid of specific binding sites is available, reference region models can be employed to quantify receptor binding without the need for invasive arterial blood sampling. The stable nature of these ligands enhances the reliability of such approaches.

Equilibrium and Non-Equilibrium Models: The choice of model often depends on the kinetics of the radioligand. The slow metabolism of [¹²³I]NNC13-8241 and [⁷⁶Br]NNC 13-8199 makes them potentially suitable for models that assume equilibrium or near-equilibrium conditions during the imaging period, which can simplify quantification.

The primary advancement facilitated by these stable ligands is the increased precision and reliability of existing quantitative methods. The ability to accurately measure the concentration of the parent radioligand over time is crucial for the successful application of these kinetic models.

Table 1: Comparison of Radioligands for Benzodiazepine Receptor Imaging

Radioligand Isotope Imaging Modality Key Advantage Relevance to Kinetic Modeling
[¹²³I]NNC13-8241 Iodine-123 SPECT High metabolic stability Current time information in Dallas, TX, US. Improves accuracy of input function and simplifies model assumptions. nih.gov
[⁷⁶Br]NNC 13-8199 Bromine-76 (B1195326) PET High metabolic stability Advantageous for quantitative models requiring a slow rate of metabolism. nih.gov
[¹¹C]Flumazenil Carbon-11 (B1219553) PET Well-characterized kinetics Often used in multi-injection protocols for full quantitative studies.

Development of Techniques for Spatiotemporal Data Analysis in Receptor Imaging

Spatiotemporal data analysis in neuroimaging refers to methods that analyze the spatial distribution of a signal and how it changes over time. While the development of novel spatiotemporal analysis techniques is not directly attributed to the use of "this compound" or its analogues in the available literature, the high-quality, quantitative data obtained from these stable radioligands provide an excellent substrate for such advanced analyses.

The application of these techniques to data from [¹²³I]NNC13-8241 SPECT or [⁷⁶Br]NNC 13-8199 PET could allow researchers to:

Generate Parametric Images: Voxel-by-voxel application of kinetic models can create parametric images that display the spatial distribution of receptor parameters (e.g., binding potential or volume of distribution) across the entire brain. This provides a more detailed understanding of regional differences in receptor availability than traditional region-of-interest analysis.

Investigate Receptor Dynamics: By analyzing the temporal changes in radioligand binding, researchers can study the dynamics of receptor occupancy by endogenous neurotransmitters or pharmacological agents. Displacement studies, where a non-radioactive drug is administered during the scan, can be used to measure in vivo drug potency and target engagement. researchgate.netnih.gov The stable nature of the baseline radioligand is critical for the accuracy of these studies.

Apply Advanced Statistical Methods: High-quality spatiotemporal data can be subjected to advanced statistical and computational methods, such as statistical parametric mapping (SPM) or fractal analysis, to identify subtle changes in receptor distribution associated with neurological or psychiatric disorders. qst.go.jp For instance, fractal analysis has been applied to [¹²³I]NNC13-8241 SPECT images to study the heterogeneity of benzodiazepine receptor distribution in anxiety disorders.

In essence, while "this compound" and its related compounds may not have been the direct impetus for the creation of entirely new spatiotemporal analysis methods, their favorable properties for quantitative imaging enhance the power and applicability of existing and emerging analytical techniques in neuroreceptor research.

Comparative Analysis with Other Benzodiazepine Receptor Radioligands

Advantages and Limitations of Bromo-NNC13-8241

The utility of a radioligand is determined by a combination of factors, including its binding affinity, selectivity, and metabolic stability. This compound, and its closely related analogues, have demonstrated a profile that offers distinct advantages in specific research contexts.

Superior Metabolic Stability Profile

A significant advantage of NNC13-8241 and its bromo-analogue, NNC13-8199, is their high metabolic stability. ki.se Metabolic stability refers to the resistance of a compound to being broken down by the body's metabolic processes, primarily in the liver. scispace.comresearchgate.net For radioligands used in brain imaging, rapid metabolism can be a major drawback. It can lead to the formation of radiometabolites that may either fail to cross the blood-brain barrier or, more problematically, cross it and bind to the target receptor or other sites, complicating the interpretation of the imaging signal. mdpi.com

Studies have shown that the metabolism of [¹²³I]NNC13-8241 and its analogues is remarkably slow in both monkey and human plasma. ki.se This slow rate of metabolism is a considerable benefit for quantitative imaging studies. It ensures that the detected radioactive signal in the brain predominantly represents the intact, unchanged radioligand bound to the target receptors. This simplifies the kinetic modeling required to quantify receptor density, as the contribution of confounding radiometabolites is minimal. ki.se This characteristic makes radiolabeled NNC13-8241 analogues particularly well-suited for imaging protocols that require longer acquisition times or employ quantitative models where a slow metabolism is advantageous. ki.se

Comparative Affinity and Selectivity with Contemporaneous Probes (e.g., [¹²³I]iododiazepam, [¹⁸F]fluoroethylflumazenil)

The effectiveness of a radioligand is also critically dependent on its affinity for the target receptor. Affinity is typically measured by the inhibition constant (Ki) or dissociation constant (Kd), with lower values indicating higher affinity. pharmacologycanada.org this compound and its related compounds exhibit high affinity for the benzodiazepine (B76468) binding site of the GABAᴀ receptor. ki.se

When compared to other common non-selective benzodiazepine radioligands, the affinity profiles are a key consideration. For instance, [¹²⁵I]2'-Iododiazepam ([¹²⁵I]IDZ) has been shown to bind with a high affinity, with a reported Kd value of 0.66 nM in rat cortical membranes. nih.gov [¹⁸F]fluoroethylflumazenil (FEF) also binds with high affinity, although its absolute affinity is noted to be approximately one order of magnitude lower than that of the classic benzodiazepine antagonist, flumazenil (B1672878). uni-mainz.de

A crucial aspect of these radioligands is their lack of selectivity for the different α-subunits of the GABAᴀ receptor. The GABAᴀ receptor is a pentameric complex assembled from a variety of subunits (e.g., α, β, γ), with the α-subunit being particularly important for benzodiazepine binding and pharmacological effects. nih.gov Radioligands like [¹²³I]NNC13-8241, [¹²³I]iododiazepam, and [¹⁸F]fluoroethylflumazenil are considered non-subtype-selective, meaning they bind with similar affinity to the major benzodiazepine-sensitive α-subtypes (α₁, α₂, α₃, and α₅). mit.edumdpi.com

RadioligandReported Affinity (Ki or Kd)GABAA Subtype Selectivity
[¹²⁵I]Iododiazepam0.66 nM (Kd) nih.govNon-selective mdpi.com
[¹⁸F]FluoroethylflumazenilHigh affinity (approx. 10-fold lower than flumazenil) uni-mainz.deNon-selective nih.gov
[¹²⁵I]NNC13-8241High affinity ki.seNon-selective mdpi.com

This table presents a summary of reported binding affinities and selectivity. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Strategic Selection for Specific Research Paradigms

The choice of a radioligand is a strategic decision that depends heavily on the research question, the available imaging technology, and the specific requirements of the experimental design.

Optimization of Radioligand Choice Based on Imaging Modality and Experimental Design

The selection between SPECT and PET is a primary determinant of radioligand choice. PET is generally considered to have superior sensitivity and spatial resolution compared to SPECT, though technological advancements are narrowing this gap. nih.gov PET utilizes positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), making tracers like [¹⁸F]fluoroethylflumazenil suitable for this modality. nih.govescholarship.org

In contrast, SPECT employs gamma-emitting radionuclides, such as iodine-123 (¹²³I). nih.gov Therefore, a compound like this compound is typically labeled with ¹²³I for use in SPECT studies. mdpi.com The choice to use [¹²³I]this compound is thus intrinsically linked to the use of SPECT imaging. The longer half-life of ¹²³I (13.2 hours) compared to typical PET isotopes like ¹¹C (20.4 minutes) can be advantageous for studies requiring more complex logistics or longer imaging times, complementing the superior metabolic stability of the NNC13-8241 scaffold. The decision is therefore a trade-off between the higher resolution of PET and the logistical and chemical advantages that a ¹²³I-labeled SPECT tracer might offer in certain research settings.

Implications for Differentiating GABAA Receptor Subtype Distributions

The non-selective nature of this compound and its contemporaries has significant implications for brain research. The various GABAᴀ receptor subtypes, characterized by their different α-subunits, are distributed heterogeneously throughout the brain and are believed to mediate different physiological and behavioral effects. nih.govresearchgate.net For example, the α₁-subunit is associated with sedative effects, while the α₂- and α₃-subunits are linked to anxiolytic effects. pharmacologycanada.org

Because radioligands like [¹²³I]NNC13-8241, [¹²³I]iododiazepam, and [¹⁸F]fluoroethylflumazenil bind broadly across these subtypes, they are excellent tools for measuring the total density of available benzodiazepine binding sites in different brain regions. ajronline.orgkcl.ac.uk However, they cannot differentiate between these subtypes. This means that an imaging study using these tracers cannot determine if a change in the signal is due to an alteration in α₁-containing receptors, α₂-containing receptors, or another subtype.

This limitation is a major challenge in the field, as the ability to selectively image specific subtypes would provide a much deeper understanding of the roles they play in health and in disorders such as anxiety, epilepsy, and schizophrenia. mit.edukcl.ac.uk The development of subtype-selective radioligands remains a key goal in neuropharmacology to move beyond general receptor mapping to the more nuanced investigation of specific receptor populations. nih.govmdpi.com Therefore, while this compound is a valuable tool, the interpretation of data generated with it must always consider that the signal represents a composite of multiple GABAᴀ receptor subtypes.

Future Directions in Bromo Nnc13 8241 Research

Development of Next-Generation Analogs and Derivatives

The development of novel analogs and derivatives based on the NNC13-8241 structure is a primary focus for future research. The goal is to create radioligands with superior imaging characteristics and greater biological specificity, moving beyond the capabilities of the current generation of GABAA receptor imaging agents.

Exploration of Further Structural Modifications for Enhanced Imaging Properties

Future synthetic efforts will likely concentrate on modifying the core structure of NNC13-8241 to enhance its properties as an imaging agent. Key areas of exploration will include optimizing lipophilicity and metabolic stability. For instance, strategic substitution on the chemical scaffold could lead to derivatives with improved brain uptake and faster clearance of non-specifically bound tracer, thereby increasing the signal-to-noise ratio and the quality of the resulting images. nih.gov

Research FocusPotential Structural ModificationDesired Outcome
Enhanced Brain Penetration Introduction of fluorine atoms or other lipophilic moieties.Increased passage through the blood-brain barrier.
Improved Metabolic Stability Deuteration or modification of metabolically labile sites.Reduced formation of radiometabolites that can cross the blood-brain barrier and confound image analysis.
Higher Signal-to-Noise Ratio Alterations to reduce non-specific binding.Clearer delineation of GABAA receptor-rich regions from background tissue.

Synthetic Pathways for Radioligands with Improved Subtype Specificity

The GABAA receptor is a complex of five subunits, with numerous subtypes exhibiting distinct anatomical distributions and physiological roles. news-medical.netmdpi.comnih.gov A significant limitation of many current GABAA receptor radioligands, including [¹²³I]NNC13-8241, is their lack of subtype selectivity. researchgate.net Future research will aim to develop derivatives of NNC13-8241 that can selectively target specific GABAA receptor subtypes. This will likely involve computational modeling to predict interactions between the ligand and the benzodiazepine (B76468) binding site on different subunit combinations, followed by targeted synthesis and in vitro binding assays to confirm selectivity. pharmgkb.orgcardiff.ac.uk The development of subtype-selective radioligands would be a major breakthrough, allowing for a more nuanced understanding of the roles of different GABAA receptor subtypes in both normal brain function and in various neurological and psychiatric disorders. nih.govnih.gov

Integration with Advanced Neuroimaging Technologies

The full potential of next-generation radioligands derived from Bromo-NNC13-8241 will be realized through their integration with state-of-the-art neuroimaging techniques. This will enable a more comprehensive and detailed interrogation of the GABAA receptor system in the living brain.

Exploration of Multi-modal Imaging Approaches

The combination of PET or SPECT imaging with other modalities such as magnetic resonance imaging (MRI) and functional MRI (fMRI) offers a powerful approach to understanding brain structure and function. Future studies could involve the simultaneous or sequential acquisition of data using a [¹²³I]NNC13-8241 derivative and fMRI. frontiersin.orgfrontiersin.orgdirjournal.org This would allow researchers to correlate the density and distribution of GABAA receptors with brain activity during specific tasks or in response to pharmacological challenges. Such multi-modal approaches can provide a more holistic view of the interplay between the GABAergic system and neural circuitry. elifesciences.orgnih.gov

Imaging Modality 1Imaging Modality 2Potential Research Question
SPECT with [¹²³I]NNC13-8241 analog fMRI How does GABAA receptor density in specific brain regions relate to functional connectivity within neural networks?
PET with a novel NNC13-8241 derivative Magnetic Resonance Spectroscopy (MRS) What is the relationship between the concentration of GABA and the availability of specific GABAA receptor subtypes?
SPECT/PET Diffusion Tensor Imaging (DTI) How do alterations in GABAA receptor distribution correlate with changes in white matter integrity in neurodegenerative diseases?

High-Resolution Mapping of Receptor Microenvironments

Advances in PET and SPECT scanner technology are continually improving spatial resolution, allowing for more precise localization of radiotracer binding. nih.govnih.gov The development of NNC13-8241 analogs with high affinity and specificity, combined with high-resolution imaging, could enable the detailed mapping of GABAA receptor microenvironments within specific brain nuclei and cortical layers. This level of detail is crucial for understanding the subtle changes in receptor distribution that may occur in the early stages of disease or in response to therapeutic interventions. Recent breakthroughs in cryo-electron microscopy are providing unprecedented structural details of GABAA receptors, which can guide the design of ligands for high-resolution in vivo imaging. news-medical.net

Broader Impact on Basic Neuroscience Investigations

The development of advanced imaging tools based on the this compound scaffold has the potential to significantly impact fundamental neuroscience research. By providing a more detailed and specific window into the GABAA receptor system, these tools could help to elucidate the role of GABAergic neurotransmission in a wide range of cognitive processes, including learning, memory, and attention. Furthermore, they could be instrumental in preclinical studies using animal models of neurological and psychiatric disorders to investigate disease mechanisms and to evaluate the efficacy of novel therapeutic agents that target the GABAA receptor. The ability to non-invasively monitor changes in GABAA receptor density and distribution over time would be invaluable for translational research. biorxiv.orgnih.gov

Contribution to Comprehensive Understanding of Benzodiazepine Receptor Physiology

This compound, also known in literature as NNC 13-8199, is a partial agonist that demonstrates selective and high-affinity binding to benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex. researchgate.net This interaction is of fundamental importance in neuroscience, as the GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the brain. The study of compounds like this compound provides a deeper insight into the nuanced functioning of this receptor system.

The intrinsic activity of this compound as a partial agonist allows for the detailed exploration of the conformational changes and downstream signaling cascades associated with benzodiazepine receptor modulation. Unlike full agonists, partial agonists can elicit a response that is intermediate between that of a full agonist and an antagonist, making them valuable tools for dissecting the graded physiological responses to receptor binding. Research on NNC 13-8199 has shown it binds with subnanomolar affinity to benzodiazepine receptors, indicating a very high and specific interaction. researchgate.net

Furthermore, the primary and perhaps most impactful role of this compound is as a precursor for the synthesis of the SPECT (Single Photon Emission Computed Tomography) tracer, [¹²³I]NNC13-8241. pharmasynth.eu This radioligand has been instrumental in non-invasively visualizing and quantifying benzodiazepine receptor distribution and density in the living brain. researchgate.netresearchgate.net Studies utilizing [¹²³I]NNC13-8241 have provided critical data on receptor alterations in various neuropsychiatric disorders. For instance, research in patients with Generalized Anxiety Disorder (GAD) revealed a significant decrease in benzodiazepine receptor binding in the left temporal pole compared to healthy controls. researchgate.netki.se This finding points to a potential hemispheric asymmetry in the pathophysiology of GAD and underscores the role of the GABAergic system in anxiety disorders. researchgate.netki.se

The table below summarizes the key characteristics of this compound and its radiolabeled counterpart.

Compound/TracerRole/PropertyResearch Application
This compound (NNC 13-8199) Partial agonist at benzodiazepine receptorsDirect study of GABA-A receptor modulation
Precursor for radiolabelingSynthesis of [¹²³I]NNC13-8241 for SPECT
[¹²³I]NNC13-8241 SPECT RadioligandIn-vivo imaging of benzodiazepine receptor density and distribution

Potential for Application in Novel Preclinical Research Paradigms and Translational Neuroscience

The application of this compound and its derivatives extends significantly into the realm of preclinical and translational neuroscience, which aims to bridge the gap between basic laboratory discoveries and clinical applications. The ability to create radiolabeled versions of this compound for both SPECT and PET (Positron Emission Tomography) imaging facilitates a "bench-to-bedside" approach in neurological research.

In preclinical models, [¹²³I]NNC13-8241 has been used in rats and monkeys to demonstrate high uptake in brain regions known for a high density of benzodiazepine receptors, such as the frontal and occipital cortex. researchgate.net These animal studies are crucial for validating the utility of the tracer and for understanding the fundamental distribution and pharmacology of the target receptors before moving to human subjects.

The translational potential is further highlighted by studies investigating conditions like traumatic brain injury (TBI). An automated method using SPECT images from [¹²³I]NNC 13-8241 was able to show significant differences in benzodiazepine receptor distribution between patients with mild TBI and healthy volunteers. This suggests that the tracer could be used to demonstrate and quantify neuronal damage after head injury, potentially serving as a biomarker in clinical settings.

Moreover, the bromo-analogue NNC 13-8199 has been labeled with Bromine-76 (B1195326) ([⁷⁶Br]NNC 13-8199) and Carbon-11 (B1219553) ([¹¹C]NNC 13-8199) for PET imaging. researchgate.net PET offers higher sensitivity and spatial resolution than SPECT, and the development of these PET radioligands from the bromo-precursor opens up new avenues for more detailed and quantitative research into benzodiazepine receptor dynamics in both health and disease. The low rate of metabolism of these tracers is a significant advantage, making them more stable for imaging studies in the primate brain. researchgate.net

The following table outlines the application of this compound derivatives in different research models.

Research AreaModelCompound UsedKey Finding
Anxiety Disorders Human (GAD patients)[¹²³I]NNC13-8241Decreased benzodiazepine receptor binding in the left temporal pole. researchgate.netki.se
Traumatic Brain Injury Human (mild TBI patients)[¹²³I]NNC13-8241Altered distribution of benzodiazepine receptors, indicating potential for demonstrating neuronal damage.
Preclinical Imaging Monkeys[⁷⁶Br]NNC 13-8199, [¹¹C]NNC 13-8199High uptake in cortical regions, metabolically stable, suitable for PET studies. researchgate.net

常见问题

How to formulate a focused research question for studying Bromo-NNC13-8241's mechanism of action?

Begin with a systematic literature review to identify gaps in understanding its molecular interactions or biological pathways. Ensure the question is specific (e.g., "How does this compound modulate [specific receptor/enzyme] in [cell type/model]?"). Avoid overly broad questions by narrowing variables (e.g., concentration ranges, time points) and aligning with testable hypotheses. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Q. What experimental design considerations are critical for investigating this compound's biochemical interactions?

Define independent variables (e.g., dose, exposure time) and dependent variables (e.g., binding affinity, enzymatic inhibition). Include controls for solvent effects, temperature, and pH stability. Use triplicate samples for statistical rigor and pre-register protocols to minimize bias. For reproducibility, document chemical batch numbers, purity (e.g., HPLC/NMR data), and storage conditions .

Q. How to ensure methodological rigor in validating this compound's purity and stability?

Employ orthogonal analytical techniques:

  • Purity : High-performance liquid chromatography (HPLC) coupled with mass spectrometry.
  • Stability : Accelerated degradation studies under varying temperatures and light exposure. Report deviations from standard protocols (e.g., decomposition observed at >37°C) and validate results using independent assays (e.g., fluorescence quenching for ligand binding) .

Advanced Research Questions

Q. How to address contradictions in existing data on this compound's efficacy across biological models?

Conduct a meta-analysis of published studies to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Replicate experiments under standardized conditions and perform sensitivity analyses to test robustness. Use Bayesian statistics to quantify uncertainty or apply causal inference frameworks to isolate mechanism-specific effects .

Q. What computational chemistry methods are suitable for predicting this compound's molecular behavior?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability.
  • Quantum mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) with Gaussian or ORCA. Validate predictions experimentally via mutagenesis or isothermal titration calorimetry (ITC) .

Q. How to optimize in vitro parameters for assessing this compound's cellular uptake efficiency?

Perform time-course assays (e.g., 0–24 hours) and dose-response curves (e.g., 1 nM–100 µM) in physiologically relevant media. Use fluorescent analogs (e.g., BODIPY-labeled derivatives) for real-time tracking via confocal microscopy. Account for efflux pumps by co-administering inhibitors (e.g., verapamil for P-gp) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC50/EC50 values. For multi-group comparisons, apply ANOVA with Tukey’s post-hoc test. Assess heteroscedasticity with Levene’s test and adjust models (e.g., mixed-effects for repeated measures). Pre-specify α (e.g., 0.05) and power (≥80%) in sample size calculations .

Q. How to ensure reproducibility when replicating published findings on this compound?

Adopt open-science practices:

  • Share raw data and code repositories (e.g., GitHub).
  • Use validated reference materials (e.g., commercial standards for calibration).
  • Collaborate with independent labs for cross-validation. Report negative results and protocol deviations transparently .

Q. What ethical considerations are paramount when handling this compound in animal models?

Follow the 3Rs principle (Replacement, Reduction, Refinement):

  • Justify species selection (e.g., rodents vs. zebrafish) based on translational relevance.
  • Minimize sample sizes via power analysis.
  • Monitor humane endpoints (e.g., weight loss >20%) and obtain IACUC approval. Document adverse events and euthanasia protocols .

Q. How to design longitudinal studies evaluating this compound's chronic effects?

Implement staggered dosing cohorts to assess cumulative toxicity. Use biomarkers (e.g., serum enzymes, histopathology) at multiple time points. For pharmacokinetics, collect plasma samples for LC-MS/MS analysis of half-life and metabolite profiles. Address attrition bias via intention-to-treat analysis .

Methodological Best Practices

  • Data Contradiction Analysis : Compare results across studies using funnel plots to detect publication bias. Perform subgroup analyses (e.g., by cell type or assay type) to identify moderators .
  • Computational-Experimental Integration : Validate docking poses with cryo-EM or X-ray crystallography. Use MD trajectories to guide mutagenesis experiments .
  • Reporting Standards : Adhere to ICMJE guidelines for detailing chemical synthesis, purity, and stability in the Methods section .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。